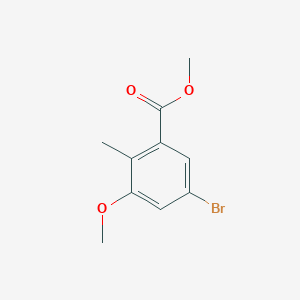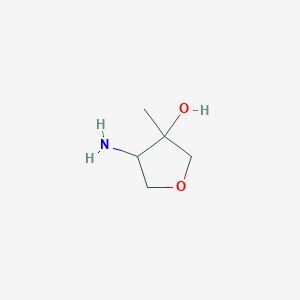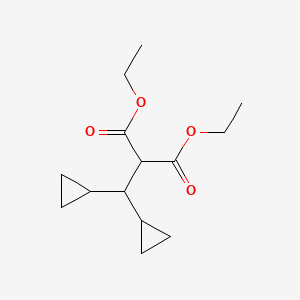
Diethyl 2-(dicyclopropylmethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dicyclopropylmethyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their reactivity. This particular compound features a diethyl ester of malonic acid with a dicyclopropylmethyl group attached to the central carbon atom, making it a unique and versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(dicyclopropylmethyl)malonate typically involves the alkylation of diethyl malonate with a suitable alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a dicyclopropylmethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(dicyclopropylmethyl)malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of the compound can react with alkyl halides to form substituted malonates.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield malonic acid derivatives.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include substituted malonates, malonic acid derivatives, and substituted acetic acids .
Applications De Recherche Scientifique
Diethyl 2-(dicyclopropylmethyl)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2-(dicyclopropylmethyl)malonate involves the formation of an enolate ion, which acts as a nucleophile in various chemical reactions. The enolate ion can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is due to the resonance stabilization of the enolate ion, which allows it to participate in a wide range of organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the dicyclopropylmethyl group.
Dimethyl malonate: Another ester of malonic acid with methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid from which malonates are derived.
Uniqueness
Diethyl 2-(dicyclopropylmethyl)malonate is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity compared to simpler malonates .
Propriétés
Formule moléculaire |
C14H22O4 |
|---|---|
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
diethyl 2-(dicyclopropylmethyl)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)11(9-5-6-9)10-7-8-10/h9-12H,3-8H2,1-2H3 |
Clé InChI |
JXTLUPUGMTYYOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1CC1)C2CC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




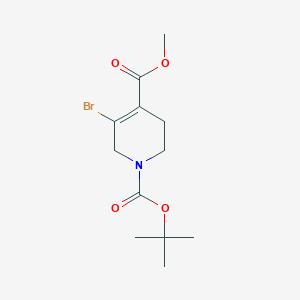
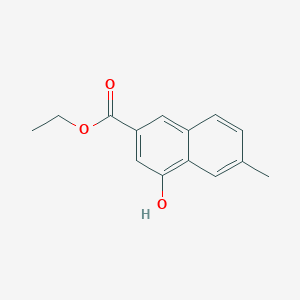
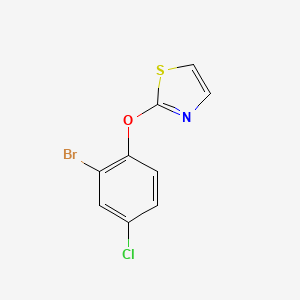
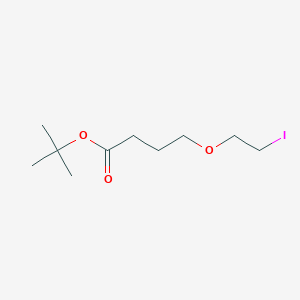
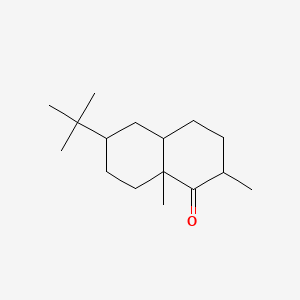
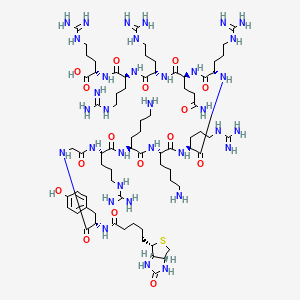
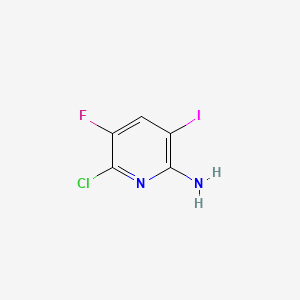
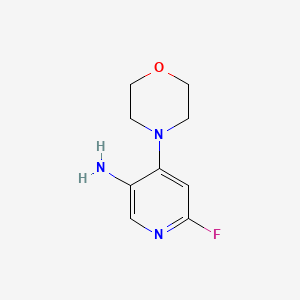
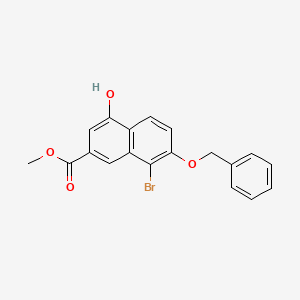
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
